Raleukin;AMG-719

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anakinra is a biopharmaceutical medication marketed under the brand name Kineret. It is a recombinant form of the human interleukin-1 receptor antagonist protein, slightly modified to include an additional methionine residue at the amino terminus. Anakinra is primarily used to treat rheumatoid arthritis, cryopyrin-associated periodic syndromes, familial Mediterranean fever, and Still’s disease .

準備方法

Synthetic Routes and Reaction Conditions: Anakinra is produced using recombinant DNA technology. The gene encoding the human interleukin-1 receptor antagonist protein is inserted into the Escherichia coli bacterial expression system. The bacteria are then cultured, allowing them to produce the protein, which is subsequently harvested and purified .

Industrial Production Methods: The industrial production of Anakinra involves large-scale fermentation of genetically modified Escherichia coli. The bacteria are grown in bioreactors under controlled conditions to maximize yield. After fermentation, the bacterial cells are lysed to release the protein, which is then purified through a series of chromatographic techniques to ensure high purity and quality .

化学反応の分析

Types of Reactions: Anakinra, being a protein, does not undergo typical small molecule chemical reactions like oxidation, reduction, or substitution. Instead, its stability and activity can be influenced by conditions such as pH, temperature, and the presence of proteolytic enzymes.

Common Reagents and Conditions: The production and purification of Anakinra involve reagents such as buffers (e.g., phosphate-buffered saline), reducing agents (e.g., dithiothreitol), and chromatographic resins. The protein is typically stored in a lyophilized form to maintain stability .

Major Products Formed: The primary product is the recombinant human interleukin-1 receptor antagonist protein itself. During production, care is taken to minimize the formation of degradation products or aggregates that could affect the protein’s efficacy and safety .

科学的研究の応用

Anakinra has a wide range of applications in scientific research, particularly in the fields of immunology and inflammatory diseases. Some key applications include:

Rheumatoid Arthritis: Anakinra is used to manage symptoms and slow the progression of structural damage in patients with moderately to severely active rheumatoid arthritis

Cryopyrin-Associated Periodic Syndromes: It is effective in treating these rare genetic disorders characterized by recurrent episodes of fever and inflammation.

COVID-19: Anakinra has been authorized for use in treating severe COVID-19 in adults with pneumonia requiring supplemental oxygen

Sanfilippo Syndrome: Research has shown potential benefits of Anakinra in improving neurobehavioral and functional symptoms in patients with this neurodegenerative disorder.

Multisystem Inflammatory Syndrome in Children (MIS-C): Anakinra has been used to improve cardiac function and reduce inflammation in children with MIS-C associated with SARS-CoV-2 infection.

作用機序

Anakinra works by competitively inhibiting the binding of interleukin-1 to its receptor. Interleukin-1 is a pro-inflammatory cytokine that plays a key role in the inflammatory response. By blocking this interaction, Anakinra reduces inflammation and its associated symptoms. This mechanism is particularly beneficial in conditions like rheumatoid arthritis and other inflammatory diseases .

類似化合物との比較

Anakinra is part of a class of drugs known as interleukin inhibitors. Other similar compounds include:

Tocilizumab: An interleukin-6 receptor antagonist used to treat rheumatoid arthritis and cytokine release syndrome.

Canakinumab: A monoclonal antibody targeting interleukin-1 beta, used for treating conditions like gout and familial Mediterranean fever.

Uniqueness of Anakinra: Anakinra’s uniqueness lies in its specific targeting of the interleukin-1 receptor, making it particularly effective in conditions where interleukin-1 plays a central role. Unlike other interleukin inhibitors, Anakinra is a recombinant protein that closely mimics the natural human interleukin-1 receptor antagonist, providing a targeted and effective approach to managing inflammatory diseases .

特性

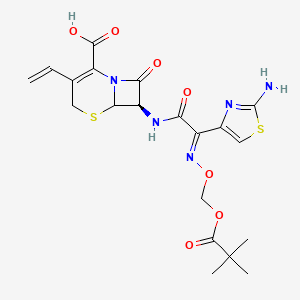

分子式 |

C20H23N5O7S2 |

|---|---|

分子量 |

509.6 g/mol |

IUPAC名 |

(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C20H23N5O7S2/c1-5-9-6-33-16-12(15(27)25(16)13(9)17(28)29)23-14(26)11(10-7-34-19(21)22-10)24-32-8-31-18(30)20(2,3)4/h5,7,12,16H,1,6,8H2,2-4H3,(H2,21,22)(H,23,26)(H,28,29)/b24-11+/t12-,16?/m1/s1 |

InChIキー |

HMLGSIZOMSVISS-JLNJYSSUSA-N |

異性体SMILES |

CC(C)(C)C(=O)OCO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |

正規SMILES |

CC(C)(C)C(=O)OCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-chloropropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14097696.png)

![2,5-Dioxohexahydrofuro[3,2-b]furan-3,6-diyl diacetate](/img/structure/B14097698.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097704.png)

![1-(3-Fluorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097709.png)

![1-(4-Benzylpiperidin-1-yl)-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone](/img/structure/B14097730.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097737.png)

![N-[(4-chlorophenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14097739.png)

![4-((2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl)benzonitrile](/img/structure/B14097748.png)

![1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14097753.png)

![2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B14097761.png)

![7-Chloro-1-(3-ethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097762.png)

![2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14097766.png)